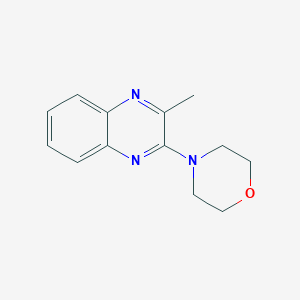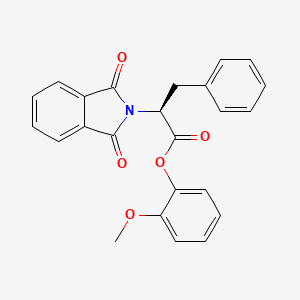
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate: is a chemical compound with the molecular formula C6H6BrClN2O6S and a molecular weight of 349.54 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the benzenamine structure, along with a sulfate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate involves multiple steps, typically starting with the nitration of benzenamine to introduce the nitro group. This is followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. The final step involves the formation of the sulfate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include nitric acid for nitration, bromine for bromination, and chlorine gas for chlorination .
Analyse Chemischer Reaktionen
Types of Reactions: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Major Products:
Substitution Reactions: Products include various substituted benzenamines depending on the substituents introduced.
Reduction Reactions: The major product is the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate is used as an intermediate in the synthesis of various organic compounds. It is also used in analytical chemistry for gas chromatography .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated and nitrated aromatic compounds on biological systems. It may also be used in the development of pharmaceuticals .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it highly reactive towards electrophiles . The compound can form sigma complexes with electrophiles, leading to the substitution of hydrogen atoms on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4-bromo-2-chloro-: This compound has a similar structure but with different positions of the bromine and chlorine atoms.
2-Bromo-6-chloro-4-nitroaniline: This is another closely related compound with similar functional groups.
Uniqueness: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate is unique due to the specific arrangement of its substituents and the presence of the sulfate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
63589-34-4 |
|---|---|
Molekularformel |
C12H10Br2Cl2N4O8S |
Molekulargewicht |
601 g/mol |
IUPAC-Name |
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H4BrClN2O2.H2O4S/c2*7-4-1-3(10(11)12)2-5(8)6(4)9;1-5(2,3)4/h2*1-2H,9H2;(H2,1,2,3,4) |
InChI-Schlüssel |
AMCVQXACBOZITO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
63589-34-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1659037.png)





![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one](/img/structure/B1659044.png)


![3H-Naphtho[1,8-cd][1,2]oxamercurin-3-one](/img/structure/B1659049.png)
![(3Z)-3-[(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)ethylidene]-2-benzofuran-1-one](/img/structure/B1659052.png)
![N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine](/img/structure/B1659054.png)
![3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1659055.png)

